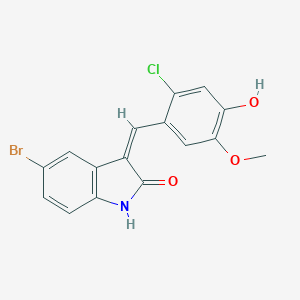

![molecular formula C24H25N3OS B307849 N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline](/img/structure/B307849.png)

N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline, also known as DTBZ, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. DTBZ is a fluorescent ligand that binds to the vesicular monoamine transporter 2 (VMAT2), a protein that plays a crucial role in the regulation of neurotransmitter release.

Mechanism of Action

N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline binds to VMAT2 with high affinity and specificity, making it an ideal ligand for imaging studies. Upon binding to VMAT2, N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline is transported into the synaptic vesicles along with the monoamine neurotransmitters. The fluorescence of N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline is quenched in the acidic environment of the synaptic vesicles, resulting in a decrease in fluorescence intensity. This decrease in fluorescence intensity is proportional to the amount of VMAT2 present in the vesicles, allowing for the quantification of VMAT2 in vivo.

Biochemical and Physiological Effects:

N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline has been shown to have minimal biochemical and physiological effects. It does not affect the uptake or release of monoamine neurotransmitters and does not interfere with the function of VMAT2. N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline has been shown to be safe and well-tolerated in animal studies and human clinical trials.

Advantages and Limitations for Lab Experiments

N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline has several advantages for lab experiments. It is a highly specific ligand for VMAT2, allowing for the accurate quantification of VMAT2 in vivo. N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline has minimal biochemical and physiological effects, making it a safe and well-tolerated ligand. However, there are also some limitations to the use of N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline. It has a relatively short half-life, which can limit its use in longitudinal studies. N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline also requires the use of specialized imaging equipment, which can be expensive and not widely available.

Future Directions

There are several future directions for the use of N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline in scientific research. One potential application is in the study of the role of VMAT2 in neurodegenerative diseases, such as Alzheimer's and Huntington's disease. N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline could also be used to study the effects of drugs and other compounds on VMAT2 function. In addition, there is potential for the development of new ligands that can bind to VMAT2 with even higher affinity and specificity, allowing for more accurate quantification of VMAT2 in vivo.

Synthesis Methods

The synthesis of N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline involves several steps, including the preparation of the intermediate compound, 4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline, and the subsequent N,N-diethylation of the amine group. The intermediate compound is synthesized by reacting 2-aminothiophenol with 2,3-dichlorobenzoic acid in the presence of triethylamine and triphosgene. The resulting product is then treated with hydrazine hydrate and sodium acetate to form the pyrazole ring system. The final step involves the N,N-diethylation of the amine group using diethyl sulfate and sodium hydroxide.

Scientific Research Applications

N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline has been used in various scientific research applications, particularly in the field of neuroscience. One of its main applications is in the imaging of VMAT2 in vivo. VMAT2 is a protein that is responsible for the packaging and transport of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline binds to VMAT2 with high affinity and specificity, making it an ideal ligand for imaging studies. N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline has been used to study the role of VMAT2 in various neurological and psychiatric disorders, such as Parkinson's disease, depression, and addiction.

properties

Product Name |

N,N-diethyl-4-(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline |

|---|---|

Molecular Formula |

C24H25N3OS |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

N,N-diethyl-4-(2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline |

InChI |

InChI=1S/C24H25N3OS/c1-3-26(4-2)18-13-11-17(12-14-18)24-27-21(19-8-5-6-9-22(19)28-24)16-20(25-27)23-10-7-15-29-23/h5-15,21,24H,3-4,16H2,1-2H3 |

InChI Key |

YQLIOAJWLJSBJJ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=CC=CC=C5O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307769.png)

![(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B307770.png)

![2-[7-Acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B307772.png)

![3-(Methylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307775.png)

![3-[3-(allyloxy)benzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307776.png)

![(5Z)-5-[(5-chloro-2,3-dimethoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307778.png)

![(5Z)-5-[(2-bromo-5-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B307783.png)

![6-[4-(Cyclopentyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307789.png)

![3-(Methylsulfanyl)-6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307790.png)

![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307791.png)